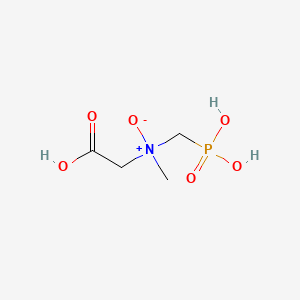
Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is structurally characterized by the presence of a carboxy group, a methyl group, a phosphonomethyl group, and an N-oxide functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide typically involves the oxidation of N-phosphonomethyl iminodiacetic acid with hydrogen peroxide. This reaction is carried out in a two-phase system (aqueous phase and organic phase) in the presence of a catalyst such as [(Octn)3NMe]3{PO4[WO(O2)2]4}. The reaction conditions include a temperature range of 313–343 K and the reaction orders with respect to the reagents and the catalyst are found to be first order .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of tertiary amines with aqueous hydrogen peroxide in the presence of polyoxometallates or tungsten peroxo-polyoxo complexes. These methods are environmentally friendly and provide high yields of the desired N-oxide product .
Chemical Reactions Analysis
Types of Reactions: Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the N-oxide form of the compound .
Scientific Research Applications
Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical agent.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide involves its interaction with specific molecular targets and pathways. For instance, in the context of herbicides, it acts as an inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in plants . This inhibition leads to the disruption of essential metabolic processes, ultimately resulting in the death of the plant.
Comparison with Similar Compounds
N-phosphonomethyl glycine (Glyphosate): This compound is structurally similar and is widely used as a herbicide.
N-phosphonomethyl iminodiacetic acid: Another related compound used in the synthesis of glyphosate.
Uniqueness: Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
53792-64-6 |
|---|---|
Molecular Formula |
C4H10NO6P |
Molecular Weight |
199.10 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C4H10NO6P/c1-5(8,2-4(6)7)3-12(9,10)11/h2-3H2,1H3,(H,6,7)(H2,9,10,11) |
InChI Key |
MMIUIOAHJPHSOS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















